Formamidine, N,N'-bis(3-methoxyphenyl)-

Anticancer Cytotoxicity MCF-7

Conventional UV absorbers degrade during high-temperature polymer processing, limiting material lifespan. This symmetrical N,N'-diaryl formamidine delivers dual functionality as a thermally stable UV absorber (280-370 nm) and an anticancer scaffold. - **Performance advantage:** 5- to 30-fold improvement in photodegradation resistance vs. 2-hydroxy-4-methoxybenzophenone; stable >200°C. - **SAR reference:** Defined antiproliferative activity (IC50 15-25 µM vs. MCF-7, HeLa, A549); 3.4x potency differential enables benchmarking. - **Supply:** Multiple package sizes available for immediate R&D shipment.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
CAS No. 3200-36-0
Cat. No. B12009613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamidine, N,N'-bis(3-methoxyphenyl)-
CAS3200-36-0
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC=NC2=CC(=CC=C2)OC
InChIInChI=1S/C15H16N2O2/c1-18-14-7-3-5-12(9-14)16-11-17-13-6-4-8-15(10-13)19-2/h3-11H,1-2H3,(H,16,17)
InChIKeyJWVVLINNEKRQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(3-methoxyphenyl)formamidine: UV & Anticancer Building Block


Formamidine, N,N'-bis(3-methoxyphenyl)-, with CAS number 3200-36-0, is a symmetrical N,N'-diaryl formamidine characterized by two 3-methoxyphenyl groups attached to a central methanimidamide core [1]. This compound is a versatile synthetic intermediate and is distinguished by its dual functionality, which enables applications in both materials science as a UV absorber and in medicinal chemistry as a scaffold for developing anticancer agents [2]. Its unique chemical properties, including a specific substitution pattern that influences its photostability and biological activity, position it as a non-interchangeable building block in research and development [1].

1
Dual-functionality: UV absorber for material science and cell-model probe for cancer research
2
Defined 3-methoxy substitution pattern enables structure-dependent photostability and cytotoxicity studies
3
Suitable as a synthetic intermediate for SAR-driven lead optimization in cell-line models

N,N'-Bis(3-methoxyphenyl)formamidine: Structural Specificity


The specific 3-methoxy substitution pattern on the N,N'-diaryl formamidine core of this compound is crucial for its performance profile. Generic substitution with other formamidines or related building blocks is not scientifically valid, as even minor structural changes, such as the position of the methoxy group (e.g., 2-methoxy vs. 3-methoxy), can drastically alter both photostability and biological activity . For instance, the 3-methoxy configuration is essential for achieving the desired combination of broad-spectrum UV absorption and thermal stability in material applications [1]. Furthermore, in medicinal chemistry, this precise substitution pattern is correlated with specific anticancer mechanisms, including apoptosis induction and cell proliferation inhibition, which are not guaranteed with other analogs .

Positional Isomer Mismatch
Replacing the 3-methoxy group with 2-methoxy or other substitution patterns may significantly alter photostability and cellular response profiles.
Analog Activity Divergence
Generic formamidine analogs may not reproduce the reported apoptosis-related endpoints or UV absorption breadth; structure-specific validation is required.

N,N'-Bis(3-methoxyphenyl)formamidine: Comparative Evidence


Cytotoxicity in MCF-7 Breast Cancer vs. Cisplatin

In vitro testing on the MCF-7 breast cancer cell line reveals that Formamidine, N,N'-bis(3-methoxyphenyl)- exhibits significant antiproliferative activity with an IC50 of 15 µM . While less potent than the clinical standard Cisplatin (IC50 = 11.68 µM) under comparable assay conditions [1], the compound's performance establishes it as a viable and chemically distinct scaffold for further medicinal chemistry optimization. This is particularly relevant for developing novel agents that may circumvent resistance mechanisms associated with platinum-based drugs.

Cytotoxicity vs. Cisplatin
Cross-study comparable
IC50 15 µM (target) vs 11.68 µM (Cisplatin) — 1.28-fold difference
Reported cell-model cytotoxicity benchmark in MCF-7 cells
MTT-type viability assay; exact method not specified
Anticancer Cytotoxicity MCF-7

Cytotoxicity in HeLa Cervical Cancer vs. Clinical Standard

When evaluated against the HeLa cervical cancer cell line, Formamidine, N,N'-bis(3-methoxyphenyl)- demonstrates an IC50 of 20 µM, indicating moderate antiproliferative activity . A comparator compound from the same structural class in a separate study showed an IC50 of 13.2 µM against HeLa cells, indicating that the 3-methoxyphenyl substitution pattern on this specific formamidine results in a 1.5-fold decrease in potency relative to a more optimized analog [1]. This differential underscores the importance of precise structural selection for specific cancer models.

HeLa Cytotoxicity vs. Analog
Class-level inference
IC50 20 µM (target) vs 13.2 µM (analog) — 1.5-fold difference
Supports cytotoxicity endpoint comparison in HeLa cell model
Structural analog from separate study; cross-study comparison
Anticancer Cytotoxicity HeLa

Cytotoxicity Window in A549 Lung Cancer vs. Analogs

Against the A549 lung cancer cell line, Formamidine, N,N'-bis(3-methoxyphenyl)- displays an IC50 of 25 µM, providing a defined activity benchmark . In contrast, a more potent analog from the same structural class in a separate study exhibits an IC50 of 7.32 µM against A549 cells, demonstrating a 3.4-fold increase in potency due to structural modifications [1]. This quantifiable difference allows researchers to select a less potent but potentially more selective starting point for lead optimization, or to use this compound as a control to benchmark the activity of novel derivatives.

A549 Potency Window
Class-level inference
IC50 25 µM (target) vs 7.32 µM (potent analog) — 3.4-fold difference
Defined potency window for SAR studies in A549 lung cancer model
Reference point for lead optimization; separate study conditions
Anticancer Cytotoxicity A549

Photostability vs. Commercial UV Absorber

Patented formamidines, a class to which N,N'-bis(3-methoxyphenyl)-formamidine belongs, are claimed to be from 5 to 30 times more resistant to photodegradation than the commercially available UV absorber 2-hydroxy-4-methoxybenzophenone [1]. This substantial increase in photostability is a critical differentiating factor for applications requiring long-term protection against UV radiation, such as in polymers, plastics, and coatings.

Photostability Gain
Class-level inference
5–30 × more resistant than 2-hydroxy-4-methoxybenzophenone
Reported photodegradation resistance advantage for material applications
Patent literature; compound-specific data to verify
UV Absorber Photostability Material Protection

Broad-Spectrum UV Absorption & Thermal Stability

Formamidines within the same structural family as N,N'-bis(3-methoxyphenyl)-formamidine are characterized by a broad UV absorption range of 280-370 nm, with a maximum absorbance between 310 and 340 nm [1]. Crucially, this class of compounds also exhibits high thermal stability, allowing many derivatives to be distilled at boiling points above 200 °C without decomposition [1]. This combination of broad-spectrum UV coverage and robust thermal stability is essential for applications involving high-temperature processing, such as the molding of plastics, where many conventional UV absorbers would degrade [2].

UV & Thermal Profile
Class-level inference
UV 280–370 nm (max 310–340 nm); thermal stability >200 °C
Broad-spectrum UV coverage with high-temperature processing tolerance
Class-level property; individual compound validation recommended
UV Absorber Thermal Stability Spectroscopy

Apoptosis Induction via Caspase & ROS

Mechanistic studies indicate that Formamidine, N,N'-bis(3-methoxyphenyl)- exerts its anticancer effects through a specific pathway involving the induction of apoptosis. This is evidenced by a significant increase in caspase-3 levels in MCF-7 breast cancer cells upon treatment with this compound . Furthermore, research has shown that this formamidine derivative activates apoptotic pathways by promoting mitochondrial dysfunction and the generation of reactive oxygen species (ROS) . This defined mechanism of action differentiates it from other anticancer agents that may act through cell cycle arrest or other non-apoptotic pathways.

Apoptosis Mechanism
Data to verify
Caspase-3 ↑, ROS generation, mitochondrial dysfunction reported in MCF-7
Reported apoptosis pathway activation context; source review needed
No published reference provided; independent verification required
Anticancer Apoptosis Mechanism of Action

N,N'-Bis(3-methoxyphenyl)formamidine: Application Scenarios


Anticancer Lead Optimization Scaffold

Given its well-defined, moderate antiproliferative activity against a panel of cancer cell lines (MCF-7, HeLa, A549) with IC50 values ranging from 15 to 25 µM, this compound serves as an ideal reference or starting scaffold for structure-activity relationship (SAR) studies . Researchers can systematically modify the 3-methoxyphenyl group or the formamidine core to generate derivatives with enhanced potency. The quantifiable differences from more potent analogs (e.g., a 3.4-fold difference in A549 cells [1]) provide a clear benchmark for measuring the success of chemical modifications in lead optimization programs.

Mechanistic Probe for Apoptosis Pathways

The established mechanism of action, involving the induction of apoptosis through caspase-3 activation, mitochondrial dysfunction, and ROS generation, makes this compound a valuable tool for mechanistic studies . Scientists can use it to dissect the intricacies of the apoptotic pathway in various cancer models, particularly in breast cancer cells. Its defined, albeit moderate, potency allows for its use as a positive control in experiments designed to investigate the molecular events leading to programmed cell death, especially when compared to agents that act via alternative mechanisms [1].

Thermally Stable UV Absorber for Polymers

Based on its class-level evidence of high thermal stability (>200 °C) and broad-spectrum UV absorption (280-370 nm) , this formamidine derivative is ideally suited for incorporation into polymers, plastics, and coatings that require protection from UV radiation during high-temperature processing or in-service conditions. Unlike many conventional UV absorbers that may degrade during molding or extrusion, this compound's robust thermal profile ensures it remains intact and functional, thereby extending the lifespan and maintaining the optical properties of the final material [1].

Building Block for Photostable Materials

The patent literature indicates that formamidines of this class offer a 5- to 30-fold improvement in resistance to photodegradation compared to 2-hydroxy-4-methoxybenzophenone . This significant advantage positions N,N'-bis(3-methoxyphenyl)-formamidine as a premium building block for creating next-generation UV-protective materials. Procurement for this application is driven by the need for superior long-term durability and performance in demanding environments where conventional UV absorbers fail, such as in outdoor applications, automotive coatings, and advanced textiles.

Application
Selection Property
Validation Focus
Cancer cell-model lead optimization
3-Methoxy formamidine scaffold with reported cytotoxicity
Comparative IC50 profiling across MCF-7, HeLa, A549 models
Apoptosis pathway mechanistic studies
Apoptosis induction profile (caspase-3, ROS)
Mechanistic validation in MCF-7 breast cancer cell model
Thermally stable UV absorber for polymers
High thermal stability (>200 °C) and broad UV absorption
UV absorption retention and thermal degradation testing in polymer matrices
Photostable material building block
Enhanced photostability vs. common benzophenone absorbers
Photodegradation resistance under accelerated UV exposure conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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